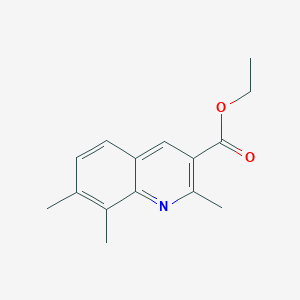

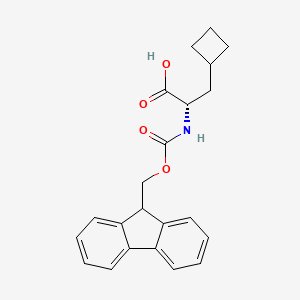

![molecular formula C9H8N2O4S B1356089 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 129177-39-5](/img/structure/B1356089.png)

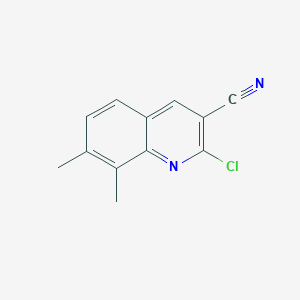

1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

Overview

Description

“1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound that has been studied for its potential therapeutic applications . It is a part of the thieno[2,3-d]pyrimidine class of compounds, which have been found to have significant biological activity .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves several steps. For instance, a study describes the synthesis of morpholine-based thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents . The synthesis process involves maintaining the common pharmacophoric features of several potent PI3K inhibitors .Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” can be analyzed using various techniques such as X-ray crystallography . This allows for a detailed understanding of the compound’s structure and its potential interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving “1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” can be complex. For example, a study describes the preparation of 4-chlorothieno[2,3-d]pyrimidine derivatives using the appropriate thieno[2,3-d]pyrimidin-4-one derivatives and POCl3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” include a molecular weight of 240.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . It is a powder at room temperature .Scientific Research Applications

- Researchers have investigated the antimicrobial potential of this compound. It has been tested against various microorganisms, including bacteria and fungi. Studies have reported its inhibitory effects on microbial growth, making it a promising candidate for developing new antimicrobial agents .

- The derivatives of thieno[2,3-d]pyrimidine, including this compound, have shown inhibitory activity against the TrmD enzyme isolated from Haemophilus influenzae. TrmD is involved in tRNA modification, and inhibiting it could have implications for antimicrobial drug development .

- Researchers in the field of chemical synthesis and medicinal chemistry have explored the synthetic routes to thieno[2,3-d]pyrimidine derivatives. These compounds may serve as building blocks for designing novel drugs or bioactive molecules .

- Investigations into the biological properties of thieno[2,3-d]pyrimidines have revealed their potential as anti-inflammatory agents, antioxidants, and anticancer compounds. Researchers continue to explore their mechanisms of action and therapeutic applications .

- Thieno[2,3-d]pyrimidine-based molecules have interesting electronic properties. Researchers have used them in organic electronic devices, such as organic field-effect transistors (OFETs) and solar cells. Their unique structure and semiconducting behavior make them valuable for material science applications .

- The compound’s structural features suggest it could be explored as a potential agrochemical. Researchers may investigate its pesticidal or herbicidal properties, contributing to sustainable agriculture .

Antimicrobial Activity

Inhibitor for TrmD Enzyme

Chemical Synthesis and Medicinal Chemistry

Biological Studies on Thieno[2,3-d]pyrimidines

Material Science and Organic Electronics

Agrochemical Research

Mechanism of Action

The mechanism of action of “1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” and its derivatives is related to their ability to inhibit PI3K, a lipid kinase involved in cancer progression . Some compounds have shown good cytotoxic activities against certain cancer cell lines .

Future Directions

The future directions for the study of “1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” and its derivatives could involve further exploration of their therapeutic potential. For instance, new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyrimidine derivatives could be developed .

properties

IUPAC Name |

1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c1-10-6(12)4-3-5(8(13)14)16-7(4)11(2)9(10)15/h3H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGDONMZXJIIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)O)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562441 | |

| Record name | 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |

CAS RN |

129177-39-5 | |

| Record name | 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl bis[(naphthalen-1-yl)methyl]propanedioate](/img/structure/B1356028.png)

![N-[2-(propylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1356033.png)